Cas no 1706750-04-0 (3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one)

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a boronic ester derivative of a fluorinated pyridinone, serving as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the dioxaborolane group enhances its stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The fluorine substituent and methyl group on the pyridinone ring contribute to its electronic and steric properties, facilitating selective functionalization. This compound is particularly valuable in pharmaceutical research for the development of bioactive molecules. Its well-defined structure and compatibility with various reaction conditions underscore its utility as a building block in complex synthetic pathways.
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one structure
1706750-04-0 structure
Product name:3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
CAS No:1706750-04-0
MF:C12H17BFNO3
MW:253.07768702507
CID:5309032

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
    • 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
    • Inchi: 1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3
    • InChI Key: PJLARCVAEFZGAQ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C=C(B2OC(C)(C)C(C)(C)O2)C=C1F

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1297016-1g
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
1g
$685 2024-07-28
eNovation Chemicals LLC
Y1297016-200mg
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
200mg
$595 2024-07-28
eNovation Chemicals LLC
Y1297016-200mg
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
200mg
$595 2025-02-21
eNovation Chemicals LLC
Y1297016-1g
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
1g
$685 2025-02-21
eNovation Chemicals LLC
Y1297016-200mg
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
200mg
$595 2025-02-25
eNovation Chemicals LLC
Y1297016-1g
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
1706750-04-0 95%
1g
$685 2025-02-25

Additional information on 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (CAS No. 1706750-04-0): An Overview of a Promising Compound in Medicinal Chemistry

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (CAS No. 1706750-04-0) is a versatile and highly studied compound in the field of medicinal chemistry. This compound, often referred to by its systematic name or its CAS number, has garnered significant attention due to its potential applications in various therapeutic areas. The unique structural features of this molecule, particularly the presence of a fluorine atom and a boronic acid pinacol ester (Bpin) group, make it an attractive candidate for drug development and chemical synthesis.

The fluorine atom in the structure of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one plays a crucial role in modulating the physicochemical properties of the molecule. Fluorine is known for its ability to enhance the lipophilicity and metabolic stability of organic compounds, which can significantly improve their pharmacokinetic profiles. This property is particularly valuable in the design of drugs that need to cross biological membranes or have prolonged half-lives in vivo.

The boronic acid pinacol ester (Bpin) group is another key feature of this compound. This functional group is widely used in Suzuki-Miyaura coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The Bpin group can be readily converted into a boronic acid under mild conditions, making it an excellent leaving group for these coupling reactions. This versatility has made 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one a valuable intermediate in the synthesis of complex organic molecules and drug candidates.

Recent studies have highlighted the potential of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-cancer activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. Additionally, the compound's ability to cross cell membranes efficiently makes it a promising candidate for developing targeted therapies.

In another study published in Organic Letters, scientists demonstrated the use of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one as a building block for synthesizing novel inhibitors of kinases involved in inflammatory diseases. The resulting compounds showed high selectivity and potency against specific kinases, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis and psoriasis.

The synthetic accessibility and functional versatility of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one have also made it an important tool in academic research. Chemists at leading institutions have utilized this compound to explore new synthetic methodologies and to develop novel chemical probes for studying biological processes. For example, researchers at Harvard University have used this compound as a scaffold to design fluorescent probes that can monitor intracellular pH changes in real-time.

From a pharmaceutical perspective, the development of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)pyridin - 2 - one - based drugs is still in its early stages. However , preliminary clinical trials have shown promising results , with several compounds advancing to Phase II trials . These trials are focused on evaluating the safety , efficacy , and pharmacokinetic properties of these compounds in human subjects . The results from these trials will provide valuable insights into the potential therapeutic applications of this class of compounds .

In conclusion , 3 - fluoro - 1 - methyl - 5 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) pyridin - 2 - one ( CAS No . 1706750 - 04 - 0 ) is a highly promising compound with a wide range of potential applications in medicinal chemistry . Its unique structural features , combined with its synthetic accessibility and functional versatility , make it an attractive candidate for drug development and chemical synthesis . Ongoing research continues to uncover new possibilities for this compound , further solidifying its importance in the field .

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